molecular formula C13H16BNO4 B1420428 5-(5-Borono-1H-indol-1-yl)pentanoic acid CAS No. 1072946-60-1

5-(5-Borono-1H-indol-1-yl)pentanoic acid

Cat. No. B1420428
M. Wt: 261.08 g/mol
InChI Key: WAVUJDADJNKCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Borono-1H-indol-1-yl)pentanoic acid is a chemical compound with the molecular formula C13H16BNO4 . It is a boron-containing compound, which makes it interesting for various chemical and biological applications.


Molecular Structure Analysis

The molecular structure of 5-(5-Borono-1H-indol-1-yl)pentanoic acid consists of a boron atom attached to an indole ring, which is further connected to a pentanoic acid group . The presence of the boron atom allows for interesting chemical properties and reactivity.


Physical And Chemical Properties Analysis

The boiling point of 5-(5-Borono-1H-indol-1-yl)pentanoic acid is predicted to be 553.6±56.0 °C . Other physical and chemical properties such as density and melting point are not available in the sources I found.

Scientific Research Applications

Inhibition of Nitric Oxide Synthases

Research has shown that compounds structurally related to 5-(5-Borono-1H-indol-1-yl)pentanoic acid, such as 2-amino-5-azolylpentanoic acids, have potential in inhibiting nitric oxide synthases (NOS). A study by Ulhaq et al. (1998) indicates that these compounds can be potent inhibitors of various NOS isoforms, highlighting their potential therapeutic applications in diseases where NOS plays a significant role (Ulhaq et al., 1998).

Vasorelaxation Effects

Yang et al. (2005) explored the use of a similar compound, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), which demonstrated significant vasorelaxation effects in bovine coronary artery rings. This compound can potentially be used in studying the mechanisms of vasorelaxation and developing therapies for vascular diseases (Yang et al., 2005).

Understanding Synthetic Cannabinoid Metabolism

The compound has also been used in the analysis of synthetic cannabinoids. Reid et al. (2014) utilized a derivative, 5-3-1-naphthoyl-1H-indol-1-yl-pentanoic acid, as a biomarker for detecting the use of synthetic cannabinoids in sewage samples. This research provides insights into the environmental impact and usage patterns of these substances (Reid et al., 2014).

Sugar-Boronic Ester Interactions

In a study by Nagai et al. (1993), the focus was on the interactions between sugar-boronic esters and indolylboronic acids, which are structurally similar to 5-(5-Borono-1H-indol-1-yl)pentanoic acid. This research sheds light on the chemical properties and potential applications of these compounds in biochemical assays (Nagai et al., 1993).

Conversion to Industrially Relevant Chemicals

Al‐Naji et al. (2020) investigated the conversion of γ-valerolactone into pentanoic acid, a chemical related to 5-(5-Borono-1H-indol-1-yl)pentanoic acid, highlighting its industrial relevance and potential applications in sustainable chemical manufacturing processes (Al‐Naji et al., 2020).

Hepatic Metabolism of Synthetic Cannabinoids

The study of PB-22 and 5F-PB-22, which are structurally related to 5-(5-Borono-1H-indol-1-yl)pentanoic acid, by Wohlfarth et al. (2014) gives insights into the hepatic metabolism of these synthetic cannabinoids, important for understanding their pharmacokinetics and potential toxicological profiles (Wohlfarth et al., 2014).

Safety And Hazards

5-(5-Borono-1H-indol-1-yl)pentanoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-(5-boronoindol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c16-13(17)3-1-2-7-15-8-6-10-9-11(14(18)19)4-5-12(10)15/h4-6,8-9,18-19H,1-3,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVUJDADJNKCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CCCCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674602
Record name 5-(5-Borono-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Borono-1H-indol-1-yl)pentanoic acid

CAS RN

1072946-60-1
Record name 5-Borono-1H-indole-1-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Borono-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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